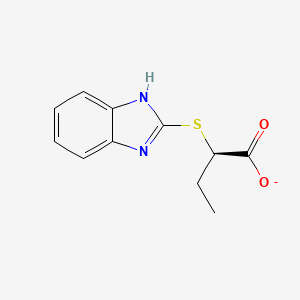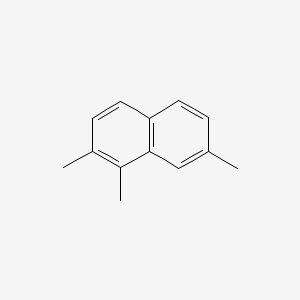
1,2,7-Trimethylnaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,7-Trimethylnaphthalene is an organic compound with the molecular formula C₁₃H₁₄ and a molecular weight of 170.2503 g/mol . It is a derivative of naphthalene, characterized by the presence of three methyl groups attached to the naphthalene ring at positions 1, 2, and 7 . This compound is also known by other names such as sapotalin and sapotalene .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2,7-Trimethylnaphthalene can be synthesized through various organic synthesis methods. One common approach involves the alkylation of naphthalene with methylating agents under acidic conditions. For instance, Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic methylation of naphthalene derivatives. The process is optimized to achieve high yields and purity, often employing advanced catalytic systems and controlled reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions: 1,2,7-Trimethylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce other functional groups into the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens, sulfonic acids, and nitro compounds are employed under acidic or basic conditions.
Major Products:
Oxidation: Naphthoquinones and other oxygenated derivatives.
Reduction: Dihydro and tetrahydro derivatives.
Substitution: Halogenated, sulfonated, and nitrated derivatives.
Aplicaciones Científicas De Investigación
1,2,7-Trimethylnaphthalene has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,2,7-trimethylnaphthalene and its derivatives involves interactions with various molecular targets and pathways. For instance, its biological activity may be attributed to its ability to intercalate into DNA, disrupt cellular processes, or inhibit specific enzymes . The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparación Con Compuestos Similares
- 1,2,5-Trimethylnaphthalene
- 1,6,7-Trimethylnaphthalene
- 2,3,5-Trimethylnaphthalene
Comparison: 1,2,7-Trimethylnaphthalene is unique due to the specific positions of its methyl groups, which influence its chemical reactivity and physical properties. Compared to other trimethylnaphthalene isomers, it may exhibit different boiling points, solubility, and reactivity patterns .
Propiedades
Número CAS |
486-34-0 |
|---|---|
Fórmula molecular |
C13H14 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
1,2,7-trimethylnaphthalene |
InChI |
InChI=1S/C13H14/c1-9-4-6-12-7-5-10(2)11(3)13(12)8-9/h4-8H,1-3H3 |
Clave InChI |
FXPNJTQSNLVWST-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C=CC(=C2C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




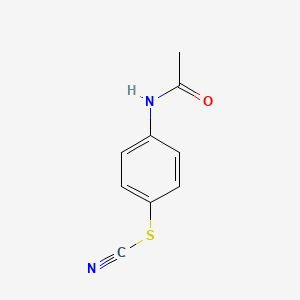
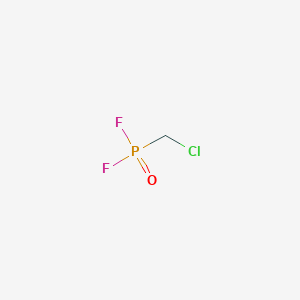

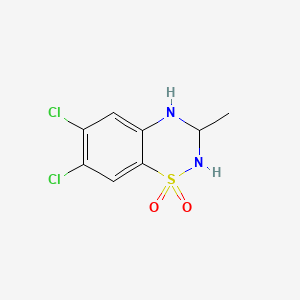
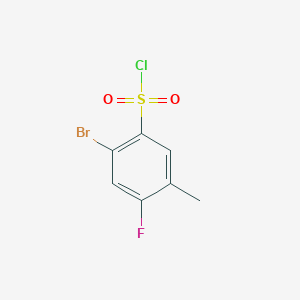
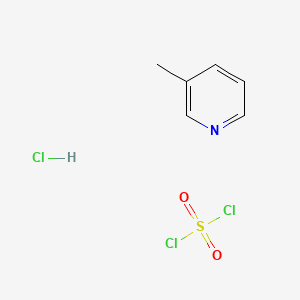
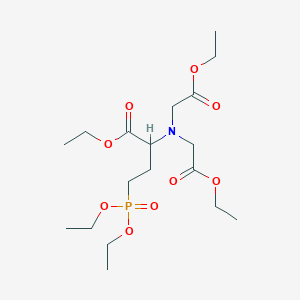

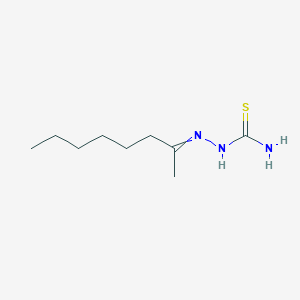
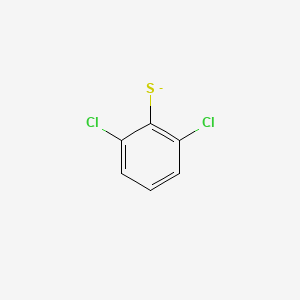
![[S(R)]-N-[(S)-(2-Methylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14753470.png)
